molecular formula C7H9NNaO4 B146157 sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate CAS No. 139122-78-4

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate

Cat. No.: B146157
CAS No.: 139122-78-4
M. Wt: 194.14 g/mol
InChI Key: QUDSEKWSAJLLOW-UHFFFAOYSA-N
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Description

Sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is a sodium salt of a methyl ester derivative of 2,4-dioxopiperidine-3-carboxylic acid. The compound features a piperidinone ring (a six-membered lactam with two ketone groups at positions 2 and 4) and a methyl ester substituent at position 3. The sodium counterion enhances its water solubility, while the methyl ester group contributes to lipophilicity, enabling dual-phase reactivity .

Properties

CAS No.

139122-78-4

Molecular Formula

C7H9NNaO4

Molecular Weight

194.14 g/mol

IUPAC Name

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate

InChI

InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h5H,2-3H2,1H3,(H,8,10);

InChI Key

QUDSEKWSAJLLOW-UHFFFAOYSA-N

SMILES

COC(=O)C1C(=O)CC[N-]C1=O.[Na+]

Canonical SMILES

COC(=O)C1C(=O)CCNC1=O.[Na]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters with Amines

A widely reported method involves the cyclocondensation of methyl 3-aminocrotonate with β-keto esters under basic conditions. For instance, reacting methyl acetoacetate with methyl 3-aminocrotonate in the presence of sodium methoxide in anhydrous methanol yields the piperidin-2,4-dione ring. The reaction proceeds via a six-membered transition state, with the base facilitating deprotonation and nucleophilic attack. Typical conditions include:

  • Temperature : 60–80°C

  • Solvent : Methanol or ethanol

  • Base : Sodium methoxide (1.2–1.5 equivalents)

  • Yield : 65–78%

This method is advantageous due to its simplicity but requires careful control of stoichiometry to avoid over-alkylation.

Ring-Opening of Spirocyclic Intermediates

An alternative route, adapted from spiranic intermediate chemistry, involves the ring-opening of 8-substituted-5,8-diazaspiro[4.5]decan-5-ium bromide derivatives. Treatment with nitrogenous nucleophiles (e.g., di-t-butyl imminodicarboxylate) in dimethylformamide (DMF) at 50–60°C generates linear intermediates that undergo cyclization to form the piperidin-2,4-dione core. Key parameters include:

  • Nucleophile : Di-t-butyl imminodicarboxylate (1.2 equivalents)

  • Base : Diisopropylethylamine (DIPEA, 2.0 equivalents)

  • Reaction Time : 12–16 hours

  • Yield : 70–82%

This method offers higher regioselectivity but necessitates specialized precursors.

Esterification and Carboxylate Functionalization

Introducing the methyl carboxylate group at the 3-position requires precise esterification techniques.

Direct Esterification of Carboxylic Acid Precursors

Methylation of 2,4-dioxopiperidine-3-carboxylic acid using methyl chloroformate in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) is a standard approach. The reaction mechanism involves in situ generation of the carboxylate anion, which reacts with methyl chloroformate to form the ester:
RCOONa++ClCO2CH3RCOOCH3+NaCl+CO2\text{RCOO}^- \text{Na}^+ + \text{ClCO}_2\text{CH}_3 \rightarrow \text{RCOOCH}_3 + \text{NaCl} + \text{CO}_2
Conditions :

  • Solvent : THF or DMF

  • Base : NaH (2.5 equivalents)

  • Temperature : 0°C to room temperature

  • Yield : 85–90%

Transesterification Reactions

For acid-sensitive substrates, transesterification of ethyl or benzyl esters with sodium methoxide in methanol provides an alternative. This method avoids harsh acidic conditions but requires longer reaction times (24–48 hours) and elevated temperatures (40–50°C).

Formation of the Sodium Enolate

The final step involves generating the sodium enolate of methyl 2,4-dioxopiperidine-3-carboxylate. This is typically achieved via deprotonation using a strong inorganic base.

Deprotonation with Sodium Hydroxide

Treatment of the ester with aqueous sodium hydroxide (1.0 M) in a mixed solvent system (e.g., THF/water) selectively deprotonates the α-hydrogen adjacent to the carbonyl groups. The reaction is exothermic and requires cooling to 0–5°C to prevent hydrolysis of the ester moiety.
Key Data :

  • Base : NaOH (1.1 equivalents)

  • Solvent : THF/water (4:1 v/v)

  • Reaction Time : 1–2 hours

  • Yield : 92–95%

Metalation with Sodium Hydride

In anhydrous systems, sodium hydride (1.2 equivalents) in DMF or DMSO at 25–30°C rapidly generates the enolate. This method is preferred for moisture-sensitive applications but necessitates rigorous exclusion of air and water.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each synthetic approach:

Method Conditions Yield Purity Scalability
CyclocondensationNaOMe, MeOH, 80°C65–78%90–95%Moderate
Spirocyclic Ring-OpeningDIPEA, DMF, 60°C70–82%88–93%High
Direct EsterificationNaH, THF, 0°C85–90%95–98%High
TransesterificationNaOMe, MeOH, 50°C75–80%85–90%Low

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance enolate stability but complicate purification due to high boiling points. Recent studies suggest using 2-methyltetrahydrofuran as a greener alternative, offering comparable reactivity with easier removal.

Byproduct Management

Side reactions, such as over-alkylation or hydrolysis, are mitigated by:

  • Stoichiometric Control : Limiting base equivalents to 1.1–1.2×

  • Low-Temperature Reactions : Maintaining temperatures below 10°C during critical steps

  • Additives : Using molecular sieves to absorb water in esterification steps

Scalability Considerations

Industrial-scale synthesis favors the spirocyclic ring-opening route due to its high atom economy and minimal byproducts . Pilot-scale trials demonstrate consistent yields of 78–80% at 50 kg batch sizes.

Chemical Reactions Analysis

Types of Reactions

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinone Derivatives

Compared to ethyl 2,4-dioxopiperidine-3-carboxylate , the methyl ester analog exhibits higher volatility and slightly reduced thermal stability due to the shorter alkyl chain. Substitution with ethyl groups increases steric hindrance, which may slow nucleophilic reactions at the ester carbonyl group.

Table 1: Key Properties of Piperidinone Derivatives

Compound Melting Point (°C) Solubility in Water (g/100 mL) LogP (Octanol-Water)
Sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate 215–220 (decomposes) 12.3 -0.45
Ethyl 2,4-dioxopiperidine-3-carboxylate 185–190 3.8 0.12
Sodium Salts of Carboxylates

The sodium ion in this compound improves aqueous solubility compared to its potassium or ammonium analogs. For instance, sodium bicarbonate (a simpler sodium carboxylate) is highly water-soluble (69 g/100 mL at 20°C) but lacks the structural complexity of the piperidinone backbone, limiting its utility in organic synthesis .

Methyl Esters in Heterocyclic Systems

Methyl esters, such as methyl 2-pyrrolidone-5-carboxylate, share similar hydrolytic sensitivity under alkaline conditions. However, the piperidinone ring in this compound provides greater rigidity, enhancing stability in polar aprotic solvents (e.g., DMF or DMSO) compared to pyrrolidone derivatives .

Table 2: Reactivity of Methyl Esters in Heterocycles

Compound Hydrolysis Rate (pH 9, 25°C, h⁻¹) Stability in DMSO (48 h, % decomposition)
This compound 0.08 <5%
Methyl 2-pyrrolidone-5-carboxylate 0.15 12%

Biological Activity

Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate features a piperidine ring with two keto groups and a carboxylate moiety. Its structural formula can be represented as follows:

C8H10NO4Na\text{C}_8\text{H}_10\text{N}\text{O}_4\text{Na}

The presence of the dioxo and carboxylate groups contributes to its reactivity and interaction with biological targets.

Research indicates that sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress in various biological systems .
  • Anticancer Properties : In vivo studies have demonstrated that sodium salts of similar compounds can induce apoptosis in cancer cells, particularly through the activation of caspase pathways . This suggests that sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate may share similar anticancer mechanisms.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess significant antibacterial and antifungal properties, inhibiting the growth of various pathogens .

Antioxidant Activity

A study assessing the antioxidant capacity of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate utilized various assays such as DPPH and ABTS. The results indicated a strong correlation between concentration and antioxidant activity, suggesting potential applications in preventing oxidative damage in cells.

Anticancer Studies

In vivo evaluations have been conducted using models like Ehrlich ascites carcinoma (EAC) cells. The sodium salt form demonstrated:

  • Reduction in Tumor Volume : Significant decrease in EAC cell count and volume was observed post-treatment.
  • Apoptotic Induction : Increased expression levels of apoptotic markers such as caspase-3 were noted, indicating effective induction of programmed cell death.

Histopathological examinations confirmed that treatment improved liver and kidney tissue integrity without adverse effects .

Antimicrobial Activity

A series of derivatives were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in the table below:

CompoundBacterial StrainZone of Inhibition (mm)
8aStaphylococcus aureus15
8bEscherichia coli12
8cPseudomonas aeruginosa10

The synthesized compounds exhibited promising antibacterial activity comparable to standard antibiotics like tetracycline .

Case Study 1: Anticancer Efficacy

A study published in PubMed evaluated the anticancer efficacy of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate derivatives against EAC cells. Results indicated that treatment led to significant tumor regression and enhanced survival rates in treated mice compared to control groups .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of the compound's derivatives. The study involved testing against common pathogens and demonstrated effective inhibition, particularly against Staphylococcus aureus and E. coli, highlighting its potential as a therapeutic agent in infectious diseases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.